![molecular formula C7H9N3O2 B2739618 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid CAS No. 1368057-91-3](/img/structure/B2739618.png)
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid
描述
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused triazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazole ring, followed by cyclization with a pyridine derivative.
Hydrazine Derivative Reaction: The initial step involves reacting a hydrazine derivative with a dicarbonyl compound, such as diethyl oxalate, under reflux conditions to form the triazole ring.
Cyclization: The intermediate product is then cyclized with a pyridine derivative, often under acidic conditions, to form the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反应分析
Substitution Reactions at the Carboxylic Acid Group
The carboxylic acid moiety undergoes nucleophilic substitution reactions, forming esters, amides, or acid derivatives.
Key Findings :
-
Amide coupling using EDC/HOBt proceeds efficiently in polar aprotic solvents like DMF, with yields exceeding 90% for primary amines.
-
Acid chloride intermediates enable further derivatization, such as Friedel-Crafts acylation.
Functionalization of the Triazole Ring
The 1,2,4-triazole ring participates in electrophilic and cycloaddition reactions due to its electron-deficient nature.
Reaction Type | Reagents/Conditions | Major Product | Yield | References |
---|---|---|---|---|
Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-Methylated triazolo-pyridine derivative | 68% | |
Huisgen Cycloaddition | Cu(I) catalyst, terminal alkyne, RT | 1,2,3-Triazole-fused pyridine hybrid | 75–88% |
Mechanistic Insights :
-
Alkylation occurs preferentially at the N2 position of the triazole ring under basic conditions.
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring without affecting the pyridine scaffold.
Oxidation and Reduction Reactions
The tetrahydro-pyridine ring undergoes redox transformations, altering saturation states.
Reaction Type | Reagents/Conditions | Major Product | Yield | References |
---|---|---|---|---|
Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 80°C | Partially aromatized pyridine-triazole conjugate | 55% | |
Reduction | H<sub>2</sub>, Pd/C, ethanol, 50 psi | Saturated pyrrolidine-triazole derivative (full reduction of pyridine ring) | 78% |
Challenges :
-
Over-oxidation risks degrading the triazole ring.
-
Catalytic hydrogenation selectively reduces the pyridine ring while preserving the triazole.
Cyclization and Ring-Opening Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
Reaction Type | Reagents/Conditions | Major Product | Yield | References |
---|---|---|---|---|
Intramolecular Cyclization | PPA, 120°C | Tetracyclic fused triazolo-pyrido-indole system | 63% | |
Ring-Opening | NaOH (10%), reflux | Linear triazole-containing carboxylic acid | 82% |
Applications :
-
Cyclization products exhibit enhanced biological activity in antimicrobial assays.
Solvent and Catalyst Dependency
Reaction outcomes vary significantly with solvent polarity and catalyst choice.
Reaction | Optimal Solvent | Catalyst | Rate Enhancement |
---|---|---|---|
Esterification | Ethanol | H<sub>2</sub>SO<sub>4</sub> | 4.2× |
CuAAC | t-BuOH/H<sub>2</sub>O | CuSO<sub>4</sub>·5H<sub>2</sub>O | 8.5× |
Hydrogenation | Ethanol | Pd/C (10 wt%) | 3.1× |
Observations :
-
Protic solvents accelerate esterification but inhibit amide coupling.
-
Aqueous t-BuOH improves CuAAC yields by stabilizing the copper catalyst.
Stability Under Reactive Conditions
The compound demonstrates moderate thermal stability but decomposes under strong acidic/basic conditions.
Condition | Temperature | Degradation | Half-Life |
---|---|---|---|
pH 1.0 (HCl) | 25°C | 28% | 4.2 h |
pH 13.0 (NaOH) | 25°C | 94% | 0.8 h |
Dry heat | 150°C | 15% | 12 h |
Implications :
-
Short half-life in basic conditions necessitates low-temperature processing.
科学研究应用
Anti-inflammatory Effects
Research has demonstrated that derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyridine exhibit notable anti-inflammatory properties. For instance, compounds derived from this scaffold have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro studies report IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell proliferation and survival. For example, certain derivatives have shown significant activity against breast cancer and leukemia cells .
Drug Development
The unique structure of 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid makes it a valuable scaffold for drug development. Its derivatives are being explored for their potential as inhibitors of specific kinases involved in cancer progression. Notably, compounds targeting cyclin-dependent kinases (CDKs) have shown promising results in preclinical studies .
Neurological Disorders
Emerging research suggests that compounds related to 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyridine may have neuroprotective effects. They are being studied for their ability to modulate neurotransmitter systems and reduce neuroinflammation associated with disorders such as Alzheimer's disease .
Case Studies and Research Findings
作用机制
The mechanism by which 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyrazine: Another fused triazole compound with similar structural features but different biological activities.
1,2,4-Triazole: A simpler triazole compound that serves as a precursor for more complex derivatives.
Pyridine Derivatives: Compounds with a pyridine ring that exhibit a wide range of chemical and biological properties.
Uniqueness
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new drugs and materials.
生物活性
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- Molecular Formula : C6H9N3O2
- CAS Number : 389607-01-6
- Molecular Weight : 155.16 g/mol
The compound features a triazole ring fused with a pyridine structure, contributing to its unique chemical behavior and potential biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyridine compounds possess significant antibacterial and antifungal properties. For instance, compounds derived from this scaffold have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The compound has shown promise in cancer research. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has been tested against indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Cyclization Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds to form the triazole ring.
- Carboxylation : Introducing the carboxylic acid group through methods such as Kolbe electrolysis or using carbon dioxide under pressure in the presence of bases.
Antimicrobial Activity Study
A study conducted by Milovic et al. (2022) evaluated various derivatives of triazolo-pyridine compounds against multiple bacterial strains. The results showed:
Compound | MIC (μg/mL) | Activity |
---|---|---|
Compound A | 3.9 | Effective against Klebsiella planticola |
Compound B | 15 | Effective against Staphylococcus aureus |
These findings highlight the potential of this class of compounds in developing new antimicrobial agents.
Anticancer Activity Research
In another study focused on anticancer properties (Pradeep et al., 2019), the compound was tested on several cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A375 (melanoma) | 10 | Induction of apoptosis |
MCF-7 (breast) | 25 | Cell cycle arrest |
These results suggest that the compound can effectively inhibit cancer cell growth through multiple mechanisms.
常见问题
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid derivatives?
- Methodological Answer : Synthesis often involves cyclocondensation of substituted pyridines with triazole precursors. For example, molten-state or solvent-based protocols using additives like TMDP (tetramethylenediamine phosphate) in ethanol/water mixtures (1:1 v/v) can improve yields compared to piperidine-based methods, which face toxicity and regulatory hurdles . Reaction conditions (e.g., temperature, solvent ratios) should be optimized via iterative design-of-experiment (DoE) approaches to minimize side products.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of related triazolopyridine derivatives (e.g., ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate), where bond lengths and torsional angles were validated . Complementary techniques include H/C NMR for functional group analysis and LC-MS for purity assessment.
Q. How can halogenated intermediates (e.g., bromo derivatives) be leveraged in further functionalization?
- Methodological Answer : 7-Bromo[1,2,4]triazolo[1,5-a]pyridine serves as a key intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). Halogenation at the 7-position enables selective substitution with aryl/alkyl groups via palladium catalysis, expanding structural diversity for biological testing . Ensure inert atmospheres and anhydrous conditions to prevent dehalogenation side reactions.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to acute toxicity and skin/eye irritation risks (GHS classification), use fume hoods, nitrile gloves, and PPE. Waste must be segregated and processed by certified hazardous waste handlers to avoid environmental contamination. Emergency procedures include immediate rinsing for dermal/ocular exposure and activated charcoal for ingestion .
Q. How can tandem reactions improve the synthesis of triazolopyridine scaffolds?
- Methodological Answer : Tandem reactions (e.g., one-pot cyclization and functionalization) reduce step count and improve efficiency. For example, reacting (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone with ethyl 4-bromo-3-methylbut-2-enoate in DMF/KCO yields crystalline products via simultaneous annulation and esterification .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of derivatives?
- Methodological Answer : Density functional theory (DFT) calculates quantum chemical parameters (e.g., HOMO-LUMO gaps) to correlate electronic structure with bioactivity. Molecular docking studies, as applied to triazolopyrimidine inhibitors, identify binding interactions with target enzymes (e.g., kinases) by simulating ligand-receptor complexes . Validate predictions with in vitro assays.
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., variable IC values) may arise from assay conditions (e.g., cell line variability, solvent effects). Reproduce experiments under standardized protocols (e.g., fixed DMSO concentrations ≤0.1%). Meta-analyses of structure-activity relationships (SAR) can isolate substituent effects, such as electron-withdrawing groups enhancing antifungal activity in triazolopyridines .
Q. How can derivatization at the carboxylic acid position modulate pharmacokinetics?
- Methodological Answer : Esterification (e.g., ethyl esters) or amide formation improves bioavailability by altering logP values. For instance, ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives show enhanced membrane permeability compared to free acids. Assess metabolic stability via liver microsome assays .
Q. What role do torsional angles play in the compound’s conformational stability?
- Methodological Answer : X-ray data reveal that substituents at the 7-position (e.g., carboxylate groups) induce torsional angles of ~55–73° relative to the triazolopyridine core, impacting molecular rigidity and binding pocket compatibility. Computational geometry optimization (e.g., Gaussian software) models these effects for drug design .
Q. How can multicomponent reactions (MCRs) diversify the triazolopyridine library?
- Methodological Answer : MCRs like the Groebke-Blackburn-Bienaymé reaction enable one-step assembly of triazolopyridines with amines, aldehydes, and isonitriles. For example, 5-aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic acids are synthesized via three-component reactions, enabling rapid SAR exploration . Optimize solvent polarity and catalyst loading to maximize diversity.
属性
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h4-5H,1-3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBJSNQAXRBLHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=N2)CC1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。